Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate
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Overview
Description
“Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate” is a complex organic compound. It contains an imidazo[2,1-b]thiazole core, which is a type of azole, a class of five-membered nitrogen-containing heterocycles . The compound also contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzo[d]imidazo[2,1-b]thiazoles . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that thiazole derivatives have been used in various chemical reactions. For example, they have been used as biological probes in living systems as well as drugs in medicine .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
The compound Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate is related to a family of imidazo[2,1-b]thiazole derivatives. A study by Vekariya et al. (2017) explored the microwave-assisted green synthesis of these derivatives, employing ethyl 2-amino-4-methylthiazole-5-carboxylate and other compounds as precursors. The synthesized derivatives were tested for their antimicrobial and antimalarial activities, revealing good to excellent antibacterial properties and notable antimalarial efficacy in certain analogs. This research underscores the potential of such compounds in developing new antimicrobial and antimalarial agents, highlighting the significance of this compound in scientific research applications beyond its basic chemical interest (Vekariya et al., 2017).
Fluorescent Probes for Mercury Ion Detection
Shao et al. (2011) conducted research on the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines through a one-pot reaction involving β-lactam carbenes and 2-pyridyl isonitriles. Among the synthesized imidazo[1,2-a]pyridine derivatives, a specific compound demonstrated efficiency as a fluorescent probe for detecting mercury ions in both acetonitrile and buffered aqueous solutions. This work illustrates the utility of this compound related compounds in environmental monitoring and analytical chemistry, providing a novel approach to mercury ion detection (Shao et al., 2011).
Corrosion Inhibition Studies
In the study of corrosion inhibition, Dohare et al. (2017) introduced ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) and its derivatives as novel inhibitors for mild steel in acid media. These compounds, including ones structurally related to this compound, showcased high efficiency in corrosion protection, with EPP-1 achieving a 98.8% efficiency at certain concentrations. This research signifies the compound's potential in industrial applications, particularly in the field of corrosion science (Dohare et al., 2017).
Future Directions
The synthesis and study of thiazole derivatives, including “Ethyl 2-(2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)thiazole-4-carboxylate”, are of great interest due to their pharmaceutical activities and therapeutic potential . Future research could focus on exploring their biological activities, optimizing their synthesis, and investigating their mechanism of action.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
ethyl 2-[[2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-3-27-18(26)16-11-28-19(21-16)23-17(25)8-14-10-29-20-22-15(9-24(14)20)13-6-4-12(2)5-7-13/h4-7,9-11H,3,8H2,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYVQYTVJHVIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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